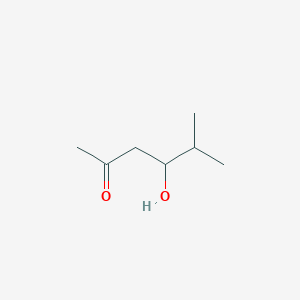

4-Hydroxy-5-methyl-2-hexanone

Descripción

Systematic Nomenclatures and Common Research Designations

The compound is systematically named 4-hydroxy-5-methylhexan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. bocsci.comnih.gov It is also commonly referred to as 4-Hydroxy-5-methyl-2-hexanone. bocsci.comnist.gov In various research and commercial contexts, it may be identified by its CAS Registry Number, 38836-21-4. nist.govlookchem.com Other synonyms include 2-Hexanone, 4-hydroxy-5-methyl- and NSC83147. bocsci.com

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Identifier |

| Systematic IUPAC Name | 4-hydroxy-5-methylhexan-2-one |

| Common Name | This compound |

| CAS Registry Number | 38836-21-4 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

Positional Isomers and Structural Diversity in Hexanone Derivatives

Positional isomers are compounds that have the same molecular formula and the same carbon skeleton but differ in the position of their functional groups. In the case of hexanone derivatives like this compound, this leads to a wide range of structural possibilities.

For the molecular formula C₇H₁₄O₂, numerous positional isomers exist beyond the specific structure of this compound. These isomers can vary in the location of the ketone (carbonyl group) and the hydroxyl group along the carbon chain, as well as the position of the methyl branch. For instance, moving the hydroxyl group to a different carbon atom would result in isomers such as 3-hydroxy-5-methyl-2-hexanone or 6-hydroxy-4-methyl-2-hexanone. Similarly, the ketone group could be at a different position, leading to compounds like 4-hydroxy-5-methyl-3-hexanone.

This structural diversity is significant as it directly impacts the physical and chemical properties of the molecule. For example, the position of the hydroxyl and carbonyl groups influences factors like boiling point, solubility, and reactivity. The table below illustrates a few examples of positional isomers of C₇H₁₄O₂ ketones.

| Isomer Name | Key Structural Difference |

| This compound | Hydroxyl at C4, Ketone at C2 |

| 3-Hydroxy-5-methyl-2-hexanone | Hydroxyl at C3, Ketone at C2 |

| 2-Hydroxy-5-methyl-3-hexanone | Hydroxyl at C2, Ketone at C3 |

Stereoisomerism of this compound

The presence of a chiral center in this compound gives rise to stereoisomerism, a critical aspect in many areas of chemistry.

The carbon atom at the 4th position in this compound is bonded to four different groups: a hydroxyl group, a hydrogen atom, an ethyl ketone group, and an isopropyl group. This makes it a chiral center, meaning the molecule is non-superimposable on its mirror image. These two mirror-image forms are called enantiomers and are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

(R)-4-Hydroxy-5-methyl-2-hexanone (CAS: 181185-40-0) chemicalbook.com

(S)-4-Hydroxy-5-methyl-2-hexanone (CAS: 65651-63-0) guidechem.comchemicalbook.com

These enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. lasalle.edu

The ability to selectively synthesize one enantiomer over the other, known as asymmetric or enantioselective synthesis, is of paramount importance in modern organic chemistry. lasalle.edulasalle.edu This is because the biological activity of chiral molecules can differ significantly between enantiomers. In pharmaceutical research, for instance, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful.

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. guidechem.com For example, enantioselective aldol condensation reactions, often catalyzed by chiral catalysts like L-proline, can be employed to produce either the (R)- or (S)-enantiomer with high selectivity. lasalle.edulasalle.edu This control over stereochemistry is crucial for developing new pharmaceuticals and other biologically active compounds. The synthesis of a specific enantiomer is a key step in ensuring the final product has the desired biological effect. lasalle.edu

Propiedades

Número CAS |

38836-21-4 |

|---|---|

Fórmula molecular |

C7H14O2 |

Peso molecular |

130.18 g/mol |

Nombre IUPAC |

4-hydroxy-5-methylhexan-2-one |

InChI |

InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3 |

Clave InChI |

BXQODTBLKZARFD-UHFFFAOYSA-N |

SMILES |

CC(C)C(CC(=O)C)O |

SMILES canónico |

CC(C)C(CC(=O)C)O |

Otros números CAS |

38836-21-4 |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations

Conventional Chemical Synthesis Pathways

The synthesis of 4-hydroxy-5-methyl-2-hexanone, a valuable chiral building block in organic synthesis, can be achieved through several conventional chemical pathways. guidechem.com These methods primarily involve carbon-carbon bond formation via aldol condensation reactions or the functional group transformation of precursor molecules.

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. lasalle.edu It typically involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. The synthesis of this compound is a classic example of a crossed or mixed aldol reaction. classic-castle.com

A primary route to this compound is the crossed aldol condensation between acetone and isobutyraldehyde (2-methylpropanal). chegg.com In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. This process forms the characteristic β-hydroxy ketone structure of the target molecule. chegg.com

To favor the desired crossed product and minimize side reactions, such as the self-condensation of isobutyraldehyde, acetone is often used in a large excess, functioning as both a reagent and the solvent. classic-castle.com The reaction creates a new chiral center at the C4 position, and controlling the stereochemistry of this center is a significant aspect of modern synthetic efforts. lasalle.edu

One of the most well-studied and efficient methods for this transformation is the use of an organocatalyst, specifically the amino acid L-proline. lasalle.eduacs.org The proline-catalyzed reaction proceeds with high enantioselectivity, preferentially forming one enantiomer. lasalle.eduacs.org The proposed mechanism involves the initial formation of a chiral enamine from acetone and proline. lasalle.edu A hydrogen bond between the carboxylic acid group of the proline catalyst and the aldehyde oxygen of isobutyraldehyde directs the approach of the aldehyde to one face of the enamine nucleophile. lasalle.edu Subsequent hydrolysis of the resulting iminium intermediate yields the chiral β-hydroxyketone product. lasalle.edupnas.org While effective, this reaction can be slow, sometimes requiring 48 hours or more to achieve a significant yield. classic-castle.com

Reaction Scheme for Proline-Catalyzed Aldol Condensation:

Acetone + Isobutyraldehyde --(L-proline)--> (R)-4-hydroxy-5-methyl-2-hexanone lasalle.edu

The aldol condensation between acetone and isobutyraldehyde can also be catalyzed by traditional bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). lasalle.edu In these approaches, the base promotes the formation of the acetone enolate, which then initiates the nucleophilic attack on isobutyraldehyde.

A general procedure involves dissolving the reactants in a suitable solvent, such as water or an alcohol, and adding the base, often while cooling to control the reaction rate and minimize side products. prepchem.com For instance, a synthesis of a related derivative involves dissolving the starting ketone in water and adding an aqueous sodium hydroxide solution dropwise while maintaining a temperature below 25°C. prepchem.com The reaction mixture is then stirred for several hours to allow for the completion of the condensation. prepchem.com Unlike the enantioselective proline-catalyzed method, the use of achiral bases like NaOH typically results in a racemic mixture of the product, meaning both enantiomers are formed in equal amounts. lasalle.edu

Functional Group Transformations and Derivations

An alternative strategy to the aldol condensation involves the synthesis of this compound through the modification of other organic molecules. This often starts with a precursor that already contains the basic carbon skeleton.

This compound can be synthesized from the parent ketone, 5-methyl-2-hexanone. google.comresearchgate.net This approach involves the introduction of a hydroxyl group at the C4 position of the hexanone chain. However, direct hydroxylation is often challenging. A more common method involves a two-step process of chlorination followed by hydrolysis. google.comresearchgate.net Enantioselective hydroxylation of 5-methyl-2-hexanone can also be achieved using biocatalytic methods, such as those employing cytochrome P450 enzymes, to yield specific (R) or (S) configurations.

A documented synthetic route starts with the chlorination of 5-methyl-2-hexanone. google.comresearchgate.net In this procedure, 5-methyl-2-hexanone is reacted with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent such as n-hexane. google.com The reaction is typically performed at reflux temperature. google.com This step selectively introduces a chlorine atom at the C3 position, yielding 3-chloro-5-methyl-2-hexanone with high selectivity. google.com

The resulting α-chloro ketone is then subjected to hydrolysis to replace the chlorine atom with a hydroxyl group. google.com This transformation can be more complex than a simple substitution. The process often involves an initial reaction with an acetate source to form an acetoxy intermediate (3-acetoxy-5-methyl-2-hexanone), which is then hydrolyzed under alkaline conditions (e.g., using potassium carbonate in aqueous methanol). google.com This hydrolysis can lead to a mixture of isomeric products, including 3-hydroxy-5-methyl-2-hexanone and the desired 2-hydroxy-5-methyl-3-hexanone (an isomer of the target compound, formed via rearrangement). google.comresearchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as the strength of the base and the reaction time. google.com

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound is commonly achieved through a crossed aldol condensation reaction. lasalle.edu The primary precursors for this synthesis are typically simple and readily available carbonyl compounds. lasalle.educhemicalbook.com Research identifies isobutyraldehyde and acetone as the key starting materials. lasalle.educhemicalbook.com In some variations, diacetone alcohol , which can serve as an acetone equivalent, is also used. rsc.org

The reaction proceeds through the formation of critical intermediate compounds. A key intermediate, particularly in asymmetric syntheses, is a chiral enamine . lasalle.edu This enamine is formed from the reaction of the ketone (acetone) with a chiral catalyst, which then acts as the nucleophile in the subsequent carbon-carbon bond-forming step with the aldehyde (isobutyraldehyde). lasalle.edulibretexts.org

| Compound Type | Example Compound Name | Role in Synthesis |

| Precursor (Aldehyde) | Isobutyraldehyde | Electrophilic partner in aldol reaction |

| Precursor (Ketone) | Acetone | Nucleophilic partner (after enamine formation) |

| Intermediate | Chiral Enamine | Key nucleophilic species in asymmetric catalysis |

Asymmetric and Enantioselective Synthesis

The presence of a chiral center at the C4 position of this compound necessitates the use of asymmetric and enantioselective synthetic methods to produce specific stereoisomers. These approaches are vital for applications where a single enantiomer is required.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful metal-free strategy for enantioselective synthesis.

The amino acid L-proline has been established as a highly effective organocatalyst for the direct asymmetric aldol reaction between acetone and isobutyraldehyde to yield (R)-4-hydroxy-5-methyl-2-hexanone. lasalle.edursc.org This type of reaction mimics the function of Class I aldolase enzymes and allows for the preferential formation of one enantiomer over the other. lasalle.edu The use of L-proline as a chiral catalyst is noted for producing the desired aldol adducts with high yields and enantioselectivities, particularly with branched aliphatic aldehydes like isobutyraldehyde. nih.gov

| Aldehyde | Ketone | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Isobutyraldehyde | Acetone | L-Proline | (R)-4-hydroxy-5-methyl-2-hexanone | High | lasalle.edunih.gov |

| Various Aldehydes | Diacetone Alcohol | L-Proline | Various β-hydroxy ketones | Not Specified | rsc.org |

The enantioselectivity of the L-proline catalyzed aldol reaction is fundamentally derived from the formation of a chiral enamine intermediate. lasalle.edu The accepted mechanism involves several key steps. libretexts.orgnih.gov

Stereoselective C-C Bond Formation : The chiral enamine then attacks the aldehyde (isobutyraldehyde). The stereochemical outcome is directed by a hydrogen bond between the carboxylic acid group of the proline catalyst and the aldehyde's carbonyl group. lasalle.edu This interaction creates a highly organized, chair-like transition state that favors the attack on one specific face of the aldehyde, minimizing steric interactions and leading to high enantioselectivity. lasalle.edulibretexts.org

Hydrolysis and Catalyst Regeneration : The resulting iminium ion is then hydrolyzed by water present in the reaction mixture to release the chiral β-hydroxyketone product, this compound, and regenerate the L-proline catalyst. lasalle.edunih.gov

| Mechanistic Step | Description | Key Species Involved |

| 1. Catalyst-Substrate Reaction | L-proline reacts with acetone. | L-Proline, Acetone |

| 2. Intermediate Formation | A chiral enamine is formed. | Chiral Enamine, Iminium Ion |

| 3. Aldol Addition | The enamine attacks isobutyraldehyde via a sterically favored transition state. | Enamine, Isobutyraldehyde, L-Proline (as H-bond donor) |

| 4. Product Release | Hydrolysis releases the final product and regenerates the catalyst. | Iminium Adduct, Water, this compound |

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral molecules, often operating under mild conditions with exceptional stereo- and regioselectivity.

Enzymes, particularly oxidoreductases, are capable of converting diketones into chiral hydroxy ketones. Research has demonstrated that diketones can be selectively reduced to form these valuable compounds. For instance, the biocatalytic reduction of the α-diketone 5-methyl-2,3-hexanedione is a relevant pathway. Enzymes such as 2,3-butanediol dehydrogenase (BudC) and carbonyl reductases (e.g., CPCR2 from Candida parapsilosis) are known to catalyze the asymmetric reduction of prochiral diketones to their corresponding α-hydroxy ketones. researchgate.net

A specific study highlighted the use of a butanediol dehydrogenase from a Bacillus species for the conversion of 5-methyl-2,3-hexanedione. This biotransformation showcases the potential for producing enantiomerically pure hydroxy ketones from diketone precursors.

| Substrate | Enzyme System | Product | Conversion Rate | Reference |

| 5-methyl-2,3-hexanedione | BcBDH Enzyme, Formate Dehydrogenase (for NADH regeneration) | (R,R)-3-hydroxy-5-methyl-2-hexanone | 98% | |

| Various α-diketones | Carbonyl reductase from Candida parapsilosis (CPCR2) | Various (S)-α-hydroxy ketones | Not specified | researchgate.net |

Asymmetric Dihydroxylation and Epoxidation Techniques

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. lasalle.edu This reaction has been adapted for the synthesis of chiral α-hydroxy ketones, including isomers of this compound, by using silyl enol ethers as substrates. researchgate.netresearchgate.net

The synthesis of 3-hydroxy-5-methyl-2-hexanone has been achieved starting from 5-methyl-2-hexanone. researchgate.netresearchgate.net The ketone is first converted to its corresponding trimethylsilyl enol ether. Subsequent oxidation of this silyl enol ether using Sharpless AD reagents, AD-mix-α or AD-mix-β, yields the desired α-hydroxy ketone with good enantioselectivity. researchgate.netresearchgate.net

Specifically, the use of AD-mix-β with the silyl enol ether of 5-methyl-3-hexanone in a tert-butanol/water mixture at 0°C for 16 hours resulted in a 76.9% yield of (R)-3-hydroxy-5-methyl-2-hexanone with a 75.6% enantiomeric excess (ee). Another study reported that AD-mix-β gave (R)-3-hydroxy-5-methyl-2-hexanone in 76.9% yield with 77.2% ee, while AD-mix-α produced (S)-3-hydroxy-5-methyl-2-hexanone in 71.8% yield with 68.6% ee. researchgate.netresearchgate.net

| Reagent | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| AD-mix-α | (S) | 71.8% | 68.6% | researchgate.netresearchgate.net |

| AD-mix-β | (R) | 76.9% | 77.2% | researchgate.netresearchgate.net |

| AD-mix-β | (R) | 76.9% | 75.6% |

Shi's asymmetric epoxidation, which utilizes a fructose-derived organocatalyst, provides an effective metal-free method for the enantioselective epoxidation of alkenes. sigmaaldrich.com This methodology has been successfully applied to the synthesis of optically active α-hydroxy ketones from silyl enol ethers. researchgate.netresearchgate.net

In the synthesis of 2-hydroxy-5-methyl-3-hexanone, an E/Z mixture of the corresponding silyl enol ether was subjected to Shi's asymmetric epoxidation. researchgate.netresearchgate.net The subsequent ring-opening of the resulting epoxide yielded the desired (S)-2-hydroxy-5-methyl-3-hexanone. researchgate.netresearchgate.net When a catalyst derived from L-fructose was used, the (S)-enantiomer was obtained in a 50% yield with a 72.8% ee. researchgate.netresearchgate.net Conversely, a catalyst derived from D-fructose yielded the (R)-enantiomer. deepdyve.com

The direct stereoselective hydroxylation of ketones using transition-metal catalysts is an area of active research. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided context, the general principle involves the use of chiral transition-metal complexes to effect the enantioselective introduction of a hydroxyl group. For instance, (salen)manganese(III) complexes have been shown to catalyze the enantioselective oxidation of silyl enol ethers to α-hydroxy carbonyl compounds. acs.org The stereochemical outcome is influenced by steric and electronic interactions between the substrate and the catalyst. acs.org

Silyl Enol Ether Chemistry in Stereoselective Routes

The chemistry of silyl enol ethers is central to several stereoselective routes for synthesizing α-hydroxy ketones, including this compound and its isomers. researchgate.netresearchgate.netnih.gov Silyl enol ethers serve as key intermediates that can be stereoselectively oxidized to the desired products.

The formation of the silyl enol ether itself can be controlled to favor a specific regioisomer. For example, the deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane followed by reaction with chlorotrimethylsilane (TMSCl) produces the desired silyl enol ether with high selectivity. researchgate.net This regioselectivity is crucial for the subsequent stereoselective oxidation step.

Once formed, the silyl enol ether can be subjected to various oxidation conditions to introduce the hydroxyl group. As previously discussed, Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation are effective methods. researchgate.netresearchgate.netresearchgate.net Another approach involves the oxidation of the silyl enol ether with meta-chloroperoxybenzoic acid (mCPBA) to yield the racemic α-hydroxy ketone, which can be a useful synthetic precursor. The versatility of silyl enol ethers makes them valuable intermediates in the synthesis of complex chiral molecules. nih.gov

Optimization of Reaction Conditions for Synthetic Yield and Selectivity

Temperature Control and Catalyst Selection

Temperature plays a crucial role in the aldol condensation reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as dehydration of the aldol product to form the α,β-unsaturated ketone, 5-methyl-3-hexen-2-one, and self-condensation of the reactants. google.com For instance, some base-catalyzed condensations are maintained at temperatures between 40–60°C to mitigate the formation of unwanted by-products. In other cases, particularly those involving aqueous sodium hydroxide as a catalyst, the temperature is kept below 20°C, and ideally between 15°C and 20°C, to control the reaction. google.com One procedure specifies cooling the reaction mixture to 0°C before adding the aldehyde and then stirring at room temperature. chemicalbook.com

Catalyst selection is equally important and significantly influences both the yield and the stereoselectivity of the reaction. Common catalysts for this transformation include bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH). lasalle.edugoogle.com However, the use of chiral catalysts can lead to the preferential formation of one enantiomer, a process known as enantioselective synthesis. L-proline, a chiral amino acid, has been successfully employed as a catalyst to produce (R)-4-hydroxy-5-methyl-2-hexanone. lasalle.edu This catalyst mimics the action of aldolase enzymes by forming a chiral enamine intermediate with acetone, which then reacts with isobutyraldehyde. lasalle.edu Another example of a specific catalyst is C26H25NO2S, which has been used in an asymmetric direct aldol reaction to achieve a high yield of the (4R)-enantiomer. chemicalbook.com Transition-metal catalysts may also be utilized for stereoselective hydroxylation steps in related synthetic routes.

The following table summarizes the impact of different catalysts and temperatures on the synthesis of this compound.

| Catalyst | Temperature | Key Outcome |

| Sodium Hydroxide (NaOH) | < 20°C | Controlled reaction, minimization of by-products. google.com |

| L-proline | Room Temperature | Enantioselective formation of (R)-4-hydroxy-5-methyl-2-hexanone. lasalle.edu |

| C26H25NO2S | 0 - 20°C | High yield (95%) and enantioselectivity for the (4R)-enantiomer. chemicalbook.com |

| Base Catalysts (general) | 40 - 60°C | Avoidance of side reactions in analogous hydroxy ketone syntheses. |

Solvent Effects and Reaction Time Optimization

The choice of solvent can affect the solubility of reactants and catalysts, thereby influencing the reaction kinetics. In the L-proline catalyzed synthesis, acetone itself can serve as both a reactant and the solvent. lasalle.edu In other procedures, acetone is explicitly listed as the solvent in which the catalyst is mixed before the addition of the aldehyde. chemicalbook.com Ethanol is another solvent that has been used, particularly in syntheses aiming for a mixture of hydroxyketone isomers, as it allows for homogeneous reaction kinetics. The use of solvent-free or "dry" reaction conditions, often facilitated by microwave irradiation, represents a green chemistry approach by reducing solvent waste. bspublications.net

Reaction time is another critical parameter that requires optimization. A reaction time that is too short will result in incomplete conversion of the starting materials, while an overly long reaction time can lead to the formation of degradation products or undesirable side-products. For the asymmetric direct aldol reaction using the C26H25NO2S catalyst, the mixture was stirred for 24 hours. chemicalbook.com In a one-step synthesis using a thiazole salt catalyst in ethanol, reaction times were shorter, ranging from 2 to 6 hours at higher temperatures (80–160°C). The optimization of reaction time is often performed in conjunction with temperature adjustments to achieve the highest possible yield of this compound.

The table below illustrates the interplay between solvent, reaction time, and the resulting synthetic outcomes.

| Solvent | Reaction Time | Temperature | Catalyst | Yield/Outcome |

| Acetone | 24 hours | 0°C initially, then room temp. | C26H25NO2S | 95% yield of (4R)-enantiomer. chemicalbook.com |

| Ethanol | 2 - 6 hours | 80 - 160°C | Thiazole salt | 65-72% molar yield of a mixture of hydroxyketones. |

| Acetone (as reactant and solvent) | Not specified | Room Temperature | L-proline | Enantioselective synthesis of (R)-enantiomer. lasalle.edu |

Chemical Reactivity and Advanced Derivatization Studies

Reactivity Profiles of Hydroxyl and Carbonyl Functional Groups

4-Hydroxy-5-methyl-2-hexanone possesses both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon. The hydroxyl group can act as a nucleophile, particularly when deprotonated, and is also susceptible to oxidation. The carbonyl group is a classic electrophilic site, prone to attack by nucleophiles at the carbonyl carbon. The relative proximity of these two groups (in a β-position to each other) can lead to intramolecular interactions, such as hydrogen bonding, which can modulate the reactivity of both functional groups.

The presence of the β-hydroxyl group can influence the reactivity of the nearby carbonyl group. While the hydroxyl group itself is nucleophilic, it can also engage in intramolecular hydrogen bonding with the carbonyl oxygen. This interaction can increase the electron density on the carbonyl oxygen, potentially affecting the electrophilicity of the carbonyl carbon. Furthermore, the hydroxyl group's ability to act as a proton donor or acceptor can play a role in reaction mechanisms occurring at or near the carbonyl center, influencing stereochemical outcomes and reaction rates under various conditions. In aldol-type reactions, which form such β-hydroxy ketones, the stereochemistry of the hydroxyl group is critical and is often controlled through the use of chiral catalysts. organic-chemistry.org

Chemical Transformations

The dual functionality of this compound opens pathways for numerous derivatization reactions, allowing for the synthesis of more complex molecules.

The secondary alcohol moiety in this compound can be readily oxidized to a ketone. The use of a strong oxidizing agent, such as the Jones reagent (CrO₃ in sulfuric acid and acetone), facilitates the conversion of the hydroxyl group into a carbonyl group. This reaction transforms the β-hydroxy ketone into a β-diketone, specifically 5-methyl-2,4-hexanedione . chemspider.com This dicarbonyl compound is a versatile synthetic intermediate in its own right. The progress of such oxidations is critical to monitor to avoid potential over-oxidation or side reactions.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Product Class |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 5-Methyl-2,4-hexanedione | β-Diketone |

The nucleophilic hydroxyl group of this compound can react with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, to form esters. A common example is acetylation, where the compound is treated with acetic anhydride, often in the presence of a base catalyst, to yield 4-acetoxy-5-methyl-2-hexanone . This reaction effectively protects the hydroxyl group, which can be a necessary step before performing other transformations on the molecule, particularly at the carbonyl group. The reverse reaction, the hydrolysis of the ester back to the hydroxyketone, can be achieved under alkaline conditions. prepchem.com

Table 2: Acetylation of this compound

| Reactant | Reagent | Product | Product Class |

| This compound | Acetic Anhydride | 4-Acetoxy-5-methyl-2-hexanone | Acylated β-Hydroxy Ketone |

The electrophilic carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX). This reaction provides a powerful method for forming a new carbon-carbon bond and converting the ketone into a tertiary alcohol. For example, reaction with methylmagnesium bromide would yield 2,5-dimethyl-2,4-hexanediol . A significant challenge in this reaction is the presence of the acidic hydroxyl proton, which will react with the highly basic Grignard reagent. To overcome this, at least two equivalents of the Grignard reagent must be used: the first to deprotonate the hydroxyl group and the second to attack the carbonyl carbon. Alternatively, the hydroxyl group can be protected with a suitable protecting group prior to the Grignard reaction.

Table 3: Grignard Addition to this compound

| Reactant | Reagent (2 eq.) | Intermediate (after reaction) | Final Product (after acidic workup) |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | Dialkoxide salt | 2,5-Dimethyl-2,4-hexanediol |

The reactivity of this compound allows for the incorporation of sulfur atoms, leading to the synthesis of complex derivatives and heterocycles. One documented example involves an aldol-type reaction to produce 6-(3-chlorophenylthio)-4-hydroxy-5-methyl-2-hexanone . nih.gov This demonstrates that the core structure can be built upon to include thioether functionalities.

Furthermore, advanced derivatization can be achieved by targeting the carbonyl group. Reagents like Lawesson's reagent are widely used for the thionation of carbonyls, converting ketones into the corresponding thioketones. chemspider.comchemtube3d.comorganic-chemistry.org Applying this to this compound would be expected to produce 4-hydroxy-5-methyl-2-hexanethione . Such thioketones are valuable intermediates for the synthesis of sulfur-containing heterocycles. acs.org The presence of both a hydroxyl and a thiocarbonyl group within the same molecule creates a precursor for potential intramolecular cyclization reactions to form various sulfur-containing heterocyclic systems, such as oxathiolanes or their derivatives, under appropriate reaction conditions.

Table 4: Potential Sulfur Derivatization Reactions

| Reactant | Reagent/Method | Potential Product | Reaction Type |

| Methyl Acetoacetate + 3-(3-chlorophenylthio)-2-methylpropanal | Aldol Reaction | 6-(3-chlorophenylthio)-4-hydroxy-5-methyl-2-hexanone nih.gov | C-C Bond Formation |

| This compound | Lawesson's Reagent | 4-Hydroxy-5-methyl-2-hexanethione | Thionation |

Research into Analogs and Building Blocks for Complex Molecules

This compound serves as a versatile chiral building block in organic synthesis, prized for its bifunctional nature, containing both a hydroxyl and a carbonyl group. This unique structural feature allows for a variety of chemical transformations, making it a valuable precursor in the stereoselective synthesis of more complex molecules and a range of chemical analogs.

The utility of this compound as a synthetic intermediate is demonstrated in the preparation of various analogs through targeted chemical modifications. For instance, the absolute configuration of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, an important intermediate for several natural products, has been determined through a combination of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD). researchgate.net These advanced spectroscopic techniques confirmed the (S)-configuration of the molecule, highlighting the importance of stereochemistry in the synthesis of complex organic compounds. researchgate.net

The enantiomers of this compound are key starting materials for creating stereochemically defined molecules. The (4R)- and (S)-enantiomers of this compound are accessible through asymmetric synthesis, a critical capability for the pharmaceutical and fragrance industries. guidechem.comchemicalbook.com The synthesis of the (4R)-enantiomer can be achieved via a crossed aldol condensation between acetone and isobutyraldehyde using L-proline as a chiral catalyst. lasalle.edulasalle.edu This method is noted for its enantioselectivity, which is crucial for producing optically active molecules like many pharmaceuticals. lasalle.edulasalle.edu

Further research has expanded the library of analogs derived from this compound. One such example is the synthesis of 6-(3-chlorophenylthio)-4-hydroxy-5-methyl-2-hexanone. While the specific applications of this analog are not detailed in the available literature, its synthesis showcases the reactivity of the parent molecule and the potential to introduce diverse functionalities.

The research into these analogs underscores the significance of this compound as a foundational structure in medicinal chemistry and materials science. The ability to selectively modify its structure allows for the exploration of new chemical space and the development of novel compounds with potentially valuable biological or material properties.

Below is a table summarizing some of the synthesized analogs of this compound and their precursors.

| Precursor Compound | Resulting Analog | Significance |

| This compound | 5-(3-Bromophenyl)-4-hydroxy-5-methylhexan-2-one | Intermediate for natural product synthesis; absolute configuration determined. researchgate.net |

| Acetone and Isobutyraldehyde | (4R)-4-Hydroxy-5-methyl-2-hexanone | Chiral building block for stereoselective synthesis. lasalle.edulasalle.edu |

| This compound | 6-(3-Chlorophenylthio)-4-hydroxy-5-methyl-2-hexanone | Demonstrates the potential for derivatization at the 6-position. |

The role of this compound as a building block extends to its use as an intermediate in the synthesis of more intricate molecular architectures. Although detailed total syntheses of specific complex natural products originating from this compound are not extensively documented in the provided search results, its classification as a "chiral building block" and an "intermediate in the synthesis of various natural products" points to its foundational role in multi-step synthetic pathways. researchgate.netguidechem.com The development of enantioselective synthetic routes to this compound itself is a critical area of research, as the availability of enantiomerically pure starting materials is often a prerequisite for the successful total synthesis of complex chiral molecules. lasalle.edulasalle.edu

Biochemical and Biological Research Perspectives Non-human Organisms

Enzymatic Pathways and Biotransformation Mechanisms

The formation of hydroxyketones like 4-Hydroxy-5-methyl-2-hexanone in biological systems is often attributed to specific enzymatic activities. These pathways are crucial for understanding the biosynthesis and transformation of such compounds in nature.

Investigation of Enzymes Involved in Hydroxyketone Biosynthesis

Research into the biosynthesis of hydroxyketones has identified several key enzymes and pathways. Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme enzymes known for their ability to catalyze oxidation reactions with high selectivity. illinois.eduacs.orgacs.org Specifically, the CYP199A4 enzyme from the bacterium Rhodopseudomonas palustris HaA2 has been utilized to hydroxylate carbonyl-containing compounds to produce α-hydroxyketones. illinois.eduacs.orgacs.org This process involves the regioselective hydroxylation of substrates to generate α-hydroxyketone metabolites with high stereoselectivity. illinois.eduacs.orgacs.org While not directly mentioning this compound, this research highlights a significant enzymatic mechanism for the formation of similar hydroxyketones.

Furthermore, enzymatic synthesis of related hydroxyketones, such as 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone, has been achieved using yeast pyruvate decarboxylase. epa.govresearchgate.net This enzyme catalyzes the reaction between an oxo acid and an aldehyde or acetaldehyde and an α-ketoisocaproic acid to produce these compounds. researchgate.net For instance, the reaction of isovaleraldehyde and pyruvic acid primarily yields 3-hydroxy-5-methyl-2-hexanone. researchgate.net Additionally, enzymes like butanediol dehydrogenase from Bacillus clausii (BcBDH) have been used for the stereocontrolled reduction of diketones to hydroxyketones.

Natural Occurrence and Biological Significance in Non-Human Systems

This compound has been identified as a naturally occurring volatile compound in a variety of non-human biological sources, where it can contribute to the characteristic aroma and serve as a potential biomarker.

Identification in Animal Products (e.g., Water Buffalo Milk)

In the realm of animal products, a related isomer, 3-hydroxy-5-methyl-2-hexanone, has been found in water buffalo milk. google.com Its aroma has been described as being similar to melted cheese. google.com The volatile organic compound profile of buffalo milk is distinct from that of other ruminants, and includes a variety of ketones that contribute to its unique odor. mdpi.com

Occurrence in Honey Samples (e.g., Eucalyptus Honey)

A positional isomer, 3-hydroxy-5-methyl-2-hexanone, along with 2-hydroxy-5-methyl-3-hexanone, has been identified as a characteristic marker for Spanish and Italian eucalyptus honey. epa.govresearchgate.net These compounds are consistently found in these types of honey and can be used to verify their botanical origin. epa.govresearchgate.net Their presence distinguishes these honeys from those of other geographical origins, such as Australian eucalyptus honey.

Metabolic Studies of Related Ketones in Biological Tissues (Non-Human)

The metabolism of ketones is a fundamental biological process. In non-human organisms, ketone bodies serve as an energy source and are involved in various metabolic pathways. wikipedia.orgphysiology.org Ketogenesis, the formation of ketone bodies from the breakdown of fatty acids, primarily occurs in the liver. wikipedia.org These ketone bodies can then be transported to other tissues, such as the heart, brain, and muscles, where they are converted back to acetyl-CoA and used for energy. wikipedia.org

While direct metabolic studies on this compound are limited, research on the metabolism of related ketones provides valuable insights. For instance, the metabolism of 5-methyl-2-hexanone has been studied, and it is known to be a hydrophobic molecule. hmdb.ca The study of how different diets affect the volatile organic compounds in milk, including various ketones, highlights the link between diet, metabolism, and the chemical composition of animal products. mdpi.com Research in rodents has also been instrumental in understanding the molecular mechanisms of ketone body metabolism, although differences in metabolic rates between humans and rodents are acknowledged. frontiersin.org

Table of Natural Occurrence of this compound and its Isomers

| Source | Compound | Reference |

|---|---|---|

| Actinidia eriantha fruit | This compound | nih.govresearchgate.net |

| Bay Laurel | This compound | thegoodscentscompany.comfda.gov |

| Water Buffalo Milk | 3-Hydroxy-5-methyl-2-hexanone | google.com |

| Eucalyptus Honey (Spanish/Italian) | 3-Hydroxy-5-methyl-2-hexanone | epa.govresearchgate.net |

| Eucalyptus Honey (Spanish/Italian) | 2-Hydroxy-5-methyl-3-hexanone | epa.govresearchgate.net |

Advanced Spectroscopic and Chiroptical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for a complete assignment of the molecular structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 4-hydroxy-5-methyl-2-hexanone provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule. A predicted ¹H NMR spectrum reveals distinct peaks corresponding to the different proton environments within the structure. chegg.comchegg.com

A summary of the predicted ¹H NMR data is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and the multiplicities describe the splitting pattern of each signal, which arises from spin-spin coupling with neighboring protons.

| Peak Designation | Corresponding Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| A | Hydrogens on C1 | ~2.2 | Singlet |

| B | Hydrogens on C3 | ~2.5 | Multiplet |

| C | Hydrogen on C4 | ~3.8 | Multiplet |

| D | Hydrogen on C5 | ~1.8 | Multiplet |

| E | Hydrogens on C6 and C7 | ~0.9 | Doublet |

Table 1: Predicted ¹H NMR spectral data for this compound. Note: The spectrum is a calculated prediction and may show slight variations from an experimentally measured spectrum. chegg.comchegg.com

The singlet at approximately 2.2 ppm is assigned to the methyl protons at the C1 position, adjacent to the carbonyl group. The protons on C3, flanked by the carbonyl and the hydroxyl-bearing carbon, appear as a multiplet around 2.5 ppm. The proton attached to the hydroxylated carbon (C4) is observed as a multiplet near 3.8 ppm. The multiplet at about 1.8 ppm corresponds to the proton on C5, which is coupled to the protons on C4 and the two methyl groups at C6 and C7. Finally, the two diastereotopic methyl groups at C6 and C7 give rise to a doublet at approximately 0.9 ppm.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. PubChem provides ¹³C NMR spectral data for this compound, which is essential for confirming the carbon backbone. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH₃) | ~30 |

| C2 (C=O) | ~210 |

| C3 (CH₂) | ~50 |

| C4 (CH-OH) | ~70 |

| C5 (CH) | ~35 |

| C6, C7 (CH₃) | ~18 |

Table 2: Representative ¹³C NMR chemical shifts for this compound. The exact values can vary depending on the solvent and other experimental conditions.

The carbonyl carbon (C2) typically exhibits the most downfield chemical shift, appearing around 210 ppm. The carbon bearing the hydroxyl group (C4) is found at approximately 70 ppm. The methylene carbon adjacent to the carbonyl group (C3) resonates around 50 ppm, while the methine carbon (C5) appears at about 35 ppm. The methyl carbon of the acetyl group (C1) is observed near 30 ppm, and the two equivalent methyl carbons of the isopropyl group (C6 and C7) are found at the most upfield position, around 18 ppm.

Kinetic Studies via NMR Monitoring

While specific kinetic studies on this compound using NMR monitoring are not extensively detailed in the provided search results, this technique is a powerful tool for studying reaction mechanisms and kinetics. For instance, in reactions such as the aldol condensation to form (R)-4-hydroxy-5-methyl-2-hexanone, ¹H NMR can be used to monitor the disappearance of starting materials (e.g., acetone and isobutyraldehyde) and the appearance of the product over time. lasalle.edu By integrating the signals corresponding to specific protons of the reactants and the product at different time intervals, the reaction rate and kinetic parameters can be determined. This approach allows for a detailed understanding of the reaction progress, including the identification of any intermediates that may be present in significant concentrations.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the hydroxyl (-OH) and carbonyl (C=O) groups.

The IR spectrum of this compound displays characteristic absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A sharp, strong absorption band in the range of 1700-1750 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The typical stretching frequency for a simple ketone is around 1715 ± 7 cm⁻¹. msu.edu

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch | 2850-3000 | Medium to Strong |

| C=O Stretch | 1700-1750 | Strong, Sharp |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Quantum Chemical IR Spectroscopy and Vibration Analysis

Quantum chemical calculations can be employed to predict the IR spectrum and vibrational modes of a molecule. These computational methods, such as Density Functional Theory (DFT), can provide a detailed analysis of the vibrational frequencies and their corresponding atomic motions. For hydroxy ketones, these calculations can help to assign complex vibrational modes and to understand the influence of conformational changes and hydrogen bonding on the IR spectrum. dicp.ac.cnresearchgate.netirb.hr For example, theoretical calculations can help to distinguish between different conformers by predicting their unique vibrational signatures. researchgate.net The study of related ketones has shown that quantum chemical calculations can accurately predict molecular parameters and torsional barriers. researchgate.netrwth-aachen.de

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with gas chromatography (GC-MS), it can also be used to separate and identify components in a mixture.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (130.18 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones and alcohols include alpha-cleavage (cleavage of the bond adjacent to the carbonyl or hydroxyl group) and dehydration (loss of a water molecule).

The NIST Chemistry WebBook provides mass spectrometry data for this compound, which is crucial for its identification. GC-MS data is also available, indicating its amenability to this analytical technique for separation and identification. nih.govspectrabase.com

Chiroptical Spectroscopy for Absolute Configuration Assignmentresearchgate.net

The determination of the absolute configuration of chiral molecules like this compound is a fundamental challenge in stereochemistry. Chiroptical spectroscopic methods, which measure the differential interaction of left and right circularly polarized light with a chiral substance, provide essential data for this purpose. The combination of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), when compared with quantum chemical calculations, offers a powerful and reliable approach for unambiguous stereochemical assignment. researchgate.net While direct studies on this compound are not extensively detailed in the provided literature, the methodology is well-established through research on analogous compounds such as 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one. researchgate.net

Vibrational Circular Dichroism (VCD)researchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. This technique provides detailed information about the three-dimensional structure of a molecule in solution. For complex, flexible molecules, the VCD spectrum is a sensitive probe of conformational populations and absolute configuration. researchgate.net

The process involves comparing the experimental VCD spectrum with theoretical spectra generated for a specific enantiomer (e.g., the R or S configuration) using Density Functional Theory (DFT) calculations. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. researchgate.net For instance, in the analysis of a similar hydroxyketone, VCD, ECD, and ORD independently confirmed the absolute configuration, highlighting the reliability of the VCD method. researchgate.net

Electronic Circular Dichroism (ECD)researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The resulting spectrum, characterized by Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net

Similar to VCD analysis, the experimental ECD spectrum is compared with spectra predicted by quantum chemical calculations for the possible enantiomers. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of chromophores and other groups within the molecule. The combination of ECD with VCD provides a more robust assignment, as these techniques probe different aspects of molecular chirality. researchgate.net In some cases, using either ECD or VCD in isolation may not be sufficient to unequivocally establish the absolute configurations of diastereomers, but a combined analysis enhances the reliability of the assignment. researchgate.net

Optical Rotatory Dispersion (ORD)researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve outside of absorption bands and shows a Cotton effect within the absorption region of a chromophore. This Cotton effect is directly linked to the absolute configuration of the chiral centers near the chromophore. researchgate.netscispace.com

The ORD curve provides complementary information to ECD and VCD. By comparing the experimental ORD spectrum with theoretically calculated spectra, the absolute configuration can be determined. The successful application of all three techniques—VCD, ECD, and ORD—to a single compound provides independent verification and leads to a highly reliable assignment of its absolute configuration. researchgate.net

Polarimetry for Enantiomeric Excess Determinationlasalle.educhemicalbook.comlasalle.edu

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer. This technique is widely employed to determine the enantiomeric excess (ee) of a reaction product, which quantifies the purity of one enantiomer in a mixture. lasalle.edulasalle.edumsu.edu

The enantiomeric excess is calculated by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer. lasalle.edu For example, in the L-proline catalyzed aldol condensation to produce (R)-4-hydroxy-5-methyl-2-hexanone, polarimetry is the designated method for determining the ee of the product. lasalle.edulasalle.edu Research on the synthesis of (4R)-4-hydroxy-5-methyl-2-hexanone has reported specific rotation values along with the corresponding enantiomeric excess, demonstrating the practical application of this method. chemicalbook.com

Table 1: Reported Specific Rotation and Enantiomeric Excess for a Synthesis of (4R)-4-hydroxy-5-methyl-2-hexanone (Note: This table is based on data described in the literature for the synthesis of optically active products) chemicalbook.com

| Property | Value |

| Product | (4R)-4-hydroxy-5-methyl-2-hexanone |

| Reported Enantiomeric Excess (ee) | Data typically presented in research tables chemicalbook.com |

| Reported Specific Rotation [α]D | Data typically presented in research tables chemicalbook.com |

Chiral Chromatography (e.g., Chiral HPLC)benchchem.comrsc.org

Chiral chromatography is a powerful analytical technique for separating the enantiomers of a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is a common implementation of this method. rsc.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

This technique is essential for accurately determining the enantiomeric excess of a sample. msu.edu By integrating the areas of the two peaks corresponding to the R and S enantiomers in the chromatogram, a precise measurement of their ratio can be obtained. Chiral HPLC is often used to monitor the stereoselectivity of asymmetric syntheses. For instance, in the synthesis of aldol products structurally related to this compound, chiral HPLC analysis using specific columns like Chiralcel OB-H has been employed to determine the enantiomeric excess. rsc.org

Table 2: Example of Chiral HPLC Conditions for Analysis of a Related Hydroxyketone (Note: This table illustrates typical parameters used for resolving chiral ketones as described in the literature) rsc.org

| Parameter | Condition |

| Column | Chiralcel OB-H |

| Mobile Phase | Hexane: Isopropanol (80:20) |

| Detection | UV |

| Result | Baseline separation of enantiomers, allowing for ee determination rsc.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to molecules like 4-Hydroxy-5-methyl-2-hexanone and its derivatives to predict various properties.

Quantum chemical calculations are capable of predicting spectroscopic data, such as Infrared (IR) spectra. For the (S)-enantiomer of this compound, quantum chemical methods have been used to generate theoretical IR spectra and vibrational animations. These theoretical spectra can be compared with experimental data to aid in the structural elucidation and characterization of the compound.

In a similar vein, DFT calculations have been instrumental in the chiral characterization of related compounds. For instance, in the study of (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, DFT calculations were employed to predict the vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectra. researchgate.net The excellent agreement between the theoretically predicted spectra and the experimental measurements allowed for the unambiguous assignment of the absolute configuration of the molecule. researchgate.net This demonstrates the power of DFT in confirming the stereochemistry of complex chiral molecules that are structurally analogous to this compound.

Table 1: Application of DFT in Spectroscopic Analysis of this compound and Related Compounds

| Compound | Spectroscopic Property Predicted | Purpose of Calculation |

| (S)-4-Hydroxy-5-methyl-2-hexanone | Infrared (IR) Spectrum | Structural Characterization |

| (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one | VCD, ECD, ORD | Assignment of Absolute Configuration |

This table is generated based on available information on theoretical studies of the title compound and its structural analogs.

As of the latest available literature, specific studies detailing the evaluation of hydrogen abstraction pathways for this compound using DFT are not publicly documented. However, this type of investigation is crucial for understanding the atmospheric oxidation and combustion chemistry of organic molecules. For structurally related compounds, such as other hydroxy ketones, DFT has been used to determine the most likely sites for hydrogen atom abstraction by radicals like the hydroxyl radical (•OH), which is a key atmospheric oxidant. These studies typically find that the stability of the resulting carbon-centered radical determines the most favorable pathway.

Kinetic and Mechanistic Modeling

Kinetic and mechanistic modeling builds upon the foundational data from DFT calculations to simulate the behavior of a chemical system over time. This includes calculating how fast reactions occur and which reaction pathways are most likely.

There are no specific studies in the public domain that report the calculated reaction rate coefficients for the reactions of this compound. Such calculations would be essential for predicting the atmospheric lifetime of the compound and its contribution to the formation of secondary organic aerosols. For related ketones, theoretical studies have been conducted to determine the rate coefficients for their reactions with atmospheric oxidants.

Detailed studies on the branching ratios for the various reaction channels of this compound are not currently available. Determining these branching ratios is a key goal of mechanistic modeling, as it allows for a quantitative understanding of the product distribution from the degradation of the parent molecule.

While a complete reaction mechanism for this compound has not been elucidated through computational modeling, studies on related molecules provide a framework for how such an investigation would proceed. For example, the hydrogenation of 5-methyl-3-hexen-2-one to produce 5-methyl-2-hexanone has been investigated using DFT. nih.gov This study revealed the reaction pathway for the selective hydrogenation of the carbon-carbon double bond over the carbon-oxygen double bond. nih.gov A similar approach could be applied to understand the various reaction mechanisms involving this compound, such as its oxidation or reduction. The synthesis of (R)-4-hydroxy-5-methyl-2-hexanone via a proline-catalyzed aldol reaction between acetone and isobutyraldehyde has been described, and the proposed mechanism involves the formation of a chiral enamine intermediate. lasalle.edulasalle.edu

Structure-Reactivity Relationship Analysis

The relationship between the molecular structure of this compound and its chemical reactivity can be comprehensively analyzed using theoretical and computational chemistry methods. These investigations provide insights into the molecule's electronic properties, identifying reactive sites and predicting the most probable pathways for its chemical transformations. Density Functional Theory (DFT) is a powerful tool for these analyses, enabling the calculation of various molecular descriptors that correlate with reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. mdpi.com

For this compound, the HOMO is typically localized around the oxygen atoms of the hydroxyl and carbonyl groups, which are the most electron-rich areas. The LUMO, on the other hand, is generally centered on the carbonyl group, particularly the antibonding π* orbital of the C=O bond. This distribution indicates that the molecule can act as a nucleophile through its oxygen atoms and as an electrophile at the carbonyl carbon.

Interactive Data Table: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 | Correlates with chemical stability and reactivity |

Note: These values are representative and based on typical DFT calculations for similar β-hydroxy ketones. Actual values may vary depending on the level of theory and basis set used.

Atomic Charge Distribution and Electrostatic Potential

The distribution of partial charges on the atoms within the molecule reveals the locations most susceptible to nucleophilic or electrophilic attack. Mulliken charge analysis and Molecular Electrostatic Potential (MEP) maps are commonly used to visualize these aspects. eco-vector.com

In this compound, the oxygen atoms of both the carbonyl and hydroxyl groups carry significant negative partial charges, making them nucleophilic centers. Conversely, the carbonyl carbon atom exhibits a substantial positive partial charge, rendering it a primary electrophilic site, susceptible to attack by nucleophiles. The hydrogen atom of the hydroxyl group is also electropositive and can participate in hydrogen bonding or be abstracted by strong bases. eco-vector.com

Interactive Data Table: Calculated Mulliken Atomic Charges

| Atom | Partial Charge (a.u.) | Reactivity Implication |

| Carbonyl Oxygen (O) | -0.52 | Nucleophilic site |

| Carbonyl Carbon (C) | +0.53 | Electrophilic site, susceptible to nucleophilic attack |

| Hydroxyl Oxygen (O) | -0.34 | Nucleophilic site, hydrogen bond acceptor |

| Hydroxyl Hydrogen (H) | +0.22 | Acidic proton, hydrogen bond donor |

Note: These values are illustrative and derived from general computational studies on similar ketones. eco-vector.com

Bond Dissociation Energies and Reaction Pathways

Computational methods can predict the bond dissociation energies (BDEs) for various bonds within the molecule. The weakest bonds are the most likely to break during a chemical reaction. In the context of radical reactions, for instance, the reactivity of different C-H bonds towards abstraction can be assessed.

Studies on analogous hydroxyketones, such as 4-hydroxy-2-pentanone and 4-hydroxy-4-methyl-2-pentanone, have shown that hydrogen abstraction by radicals like the hydroxyl radical (•OH) is a key reaction pathway in atmospheric chemistry. researchgate.net The calculations for these related compounds indicate that the C-H bond at the carbon atom bearing the hydroxyl group (the α-hydroxy position) is often the most susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. researchgate.net For this compound, this corresponds to the C4-H bond. However, abstraction from the methylene group adjacent to the carbonyl (C3) is also a significant pathway. researchgate.net

Furthermore, quantum chemical calculations on related heterocyclic systems have been used to explain their hydrolytic instability by identifying the lability of certain C-O bonds. researchgate.net This suggests that the C4-O bond in this compound could also be a site of reactivity, particularly in acid- or base-catalyzed reactions.

Interactive Data Table: Predicted Bond Reactivity

| Bond | Type of Reactivity | Influencing Factors |

| C=O | Nucleophilic Addition | High polarity and electrophilicity of the carbonyl carbon |

| C4-H | Radical Abstraction | Stabilization of the resulting radical by the adjacent -OH group |

| C3-H | Radical Abstraction / Enolate Formation | Acidity due to proximity to the carbonyl group |

| O-H | Deprotonation / H-bonding | Polarity of the bond and acidity of the proton |

| C4-O | Cleavage | Potential for acid/base-catalyzed cleavage reactions |

This theoretical framework, combining FMO analysis, charge distribution, and bond energy calculations, provides a detailed understanding of how the structure of this compound governs its reactivity towards different chemical species.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Optically Active Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a major driver in modern organic synthesis, as the biological activity of a drug often resides in a single enantiomer. lasalle.edulasalle.edu 4-Hydroxy-5-methyl-2-hexanone, in its optically active forms, serves as a key starting material or intermediate for more complex molecules with potential therapeutic value. guidechem.comthegoodscentscompany.com

The synthesis of specific stereoisomers of this compound is a critical first step. One common method is the enantioselective aldol condensation of isobutyraldehyde and acetone. lasalle.edulasalle.edu The use of a chiral catalyst, such as the amino acid L-proline, can direct the reaction to favor the formation of one enantiomer over the other. lasalle.edulasalle.edu This approach mimics enzymatic processes and is a cornerstone of asymmetric synthesis. lasalle.edu

Research has also demonstrated the synthesis of derivatives of this compound that act as pharmaceutical intermediates. For example, 6-(3-chlorophenylthio)-4-hydroxy-5-methyl-2-hexanone has been synthesized through a multi-step process involving the reaction of methyl acetoacetate and 3-(3-chlorophenylthio)-2-methylpropanal. prepchem.com Such derivatives, incorporating different functional groups, expand the utility of the parent scaffold in drug discovery programs. thegoodscentscompany.com

The biocatalytic reduction of related diketones is another powerful method for generating chiral hydroxy ketones. Enzymes such as 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH) can asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones, which are important precursors for fine chemicals and pharmaceuticals. rsc.org

| Method | Reactants | Catalyst/Enzyme | Product | Significance |

| Enantioselective Aldol Condensation | Isobutyraldehyde, Acetone | L-proline | (R)-4-hydroxy-5-methyl-2-hexanone | Crucial for synthesizing compounds with specific chirality for medicinal applications. lasalle.edulasalle.edu |

| Multi-step Chemical Synthesis | Methyl acetoacetate, 3-(3-chlorophenylthio)-2-methylpropanal | Sodium hydroxide, Tetrabutylammonium bromide | 6-(3-chlorophenylthio)-4-hydroxy-5-methyl-2-hexanone | Creates functionalized intermediates for pharmaceutical development. prepchem.com |

| Biocatalytic Reduction | 5-Methyl-2,3-hexanedione | BcBDH | 5-Methyl-3-hydroxy-2-hexanone | Provides an efficient route to enantiopure α-hydroxy ketones. rsc.org |

Utilization in Natural Product Synthesis

The structural motifs present in natural products often serve as inspiration for the development of new therapeutic agents. The chiral framework of this compound makes it a suitable building block for the total synthesis of complex natural products. A structurally related compound, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, has been identified as an intermediate in the synthesis of various natural products. researchgate.net The absolute configuration of this intermediate was definitively assigned using a combination of chiroptical spectroscopy techniques, highlighting the importance of stereochemical control in these synthetic pathways. researchgate.net

Contribution to Enantiomerically Pure Substance Generation

The generation of enantiomerically pure substances is a fundamental goal in contemporary organic synthesis, and this compound is central to this effort. lasalle.edu The synthesis of this compound itself is a case study in creating stereochemically defined molecules.

Asymmetric synthesis techniques are paramount. Besides the proline-catalyzed aldol reaction, Sharpless asymmetric dihydroxylation is another key method used to generate related chiral hydroxy ketones. lasalle.eduresearchgate.net This reaction can convert a silyl enol ether derived from a ketone like 5-methyl-2-hexanone into a chiral diol, which can then be processed to yield the desired hydroxy ketone. researchgate.net For instance, the use of AD-mix-β in the dihydroxylation of the silyl enol ether of 5-methyl-2-hexanone produces (R)-3-hydroxy-5-methyl-2-hexanone with a high enantiomeric excess. researchgate.net

Enzymatic methods offer a green and highly selective alternative for producing enantiopure compounds. Reductases purified from baker's yeast, for example, can reduce various carbonyl compounds to their corresponding chiral alcohols with excellent enantiomeric purities (>98% ee). acs.org The biocatalytic reduction of diketones like 2,4-hexanedione using fermenting baker's yeast is highly regio- and enantioselective, yielding optically pure β-hydroxyketones. lookchem.com These enzymatic strategies underscore the convergence of biotechnology and chemistry in the pursuit of enantiomerically pure substances. rsc.org

Table of Research Findings on Enantioselective Synthesis

| Starting Material | Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Silyl enol ether of 5-methyl-2-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-β | (R)-3-Hydroxy-5-methyl-2-hexanone | 77.2% | researchgate.net |

| Silyl enol ether of 5-methyl-2-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-α | (S)-3-Hydroxy-5-methyl-2-hexanone | 68.6% | researchgate.net |

| Isobutyraldehyde and Acetone | Aldol Condensation | L-proline | (R)-4-Hydroxy-5-methyl-2-hexanone | Not specified | lasalle.edulasalle.edu |

| 1-Chloro-2-hexanone | Enzymatic Reduction | Reductase from baker's yeast | (S)-1-Chloro-2-hexanol | >98% | acs.org |

Environmental Research Considerations Non-human Focused

Atmospheric Chemistry and Degradation Pathways

The primary removal process for volatile organic compounds (VOCs) like ketones in the atmosphere involves reactions with various oxidants. acs.org Photolysis is not considered a significant degradation pathway for ketones in the troposphere. acs.org Therefore, the atmospheric lifetime of these compounds is mainly determined by their reactions with radicals such as hydroxyl (OH) and chlorine (Cl).

The atmospheric degradation of ketones is primarily initiated by reactions with OH radicals during the daytime. copernicus.org For analogous ketones, such as methyl butyl ketone (2-hexanone), studies have shown that the abstraction of a hydrogen atom is a key reaction mechanism. nih.gov In the case of methyl butyl ketone, H-abstraction at the C4 position is the most favorable pathway. nih.gov

Once released into the atmosphere, the main degradation process for ketones is oxidation initiated by OH radicals. copernicus.org The rate coefficients for these reactions are crucial for determining the atmospheric lifetime of the compounds. For instance, the rate coefficients for the reaction of OH radicals with the unsaturated ketones 5-hexen-2-one and 4-hexen-3-one at 298 K were determined to be (4.72 ± 0.12) × 10⁻¹¹ and (8.45 ± 0.13) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. acs.orgnih.gov This leads to calculated atmospheric lifetimes of approximately 4 and 2 days for these respective compounds. nih.gov

The reaction with OH radicals leads to the formation of hydroxy ketone radicals, which then react with oxygen to produce peroxy radicals. acs.org These peroxy radicals can then form dicarbonyl or hydroxycarbonyl compounds as main byproducts. acs.org For example, the degradation of 5-hexen-2-one produces 2-hydroxyacetaldehyde. acs.orgnih.gov

Table 1: Reaction Rate Coefficients and Atmospheric Lifetimes for Analogous Ketones with OH Radicals

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| 5-hexen-2-one | (4.72 ± 0.12) × 10⁻¹¹ acs.orgnih.gov | ~4 days nih.gov |

| 4-hexen-3-one | (8.45 ± 0.13) × 10⁻¹¹ acs.orgnih.gov | ~2 days nih.gov |

| Methyl butyl ketone (2-hexanone) | k(T) = 4.13 × 10⁻¹⁴ exp(1576/T) nih.gov | - |

Environmental Fate and Persistence Studies (referencing analogous ketones without human toxicity focus)

The environmental fate of ketones is variable, with their distribution depending on their specific physical and chemical properties. rsc.org Generally, ketones can partition into air, water, and soil. rsc.org

Analogous compounds like methyl ethyl ketone (MEK) are highly mobile in the environment. who.int MEK is very soluble in water and evaporates readily into the atmosphere, where it is subject to rapid photochemical decomposition. who.int It does not tend to accumulate in any single environmental compartment and does not persist long in areas with microbial activity. who.int The environmental distribution of a similar compound, tert-butyl alcohol, shows a majority partitioning to water (72.5%) and a significant amount to air (27.4%). rsc.org

For 5-methyl-2-hexanone, another structural analogue, potential environmental release can occur from manufacturing facilities and its use as a solvent, which leads to direct evaporation into the atmosphere. taylorfrancis.com It can also be released from landfills containing waste with this compound. taylorfrancis.com Like other ketones, its persistence in the environment is limited by degradation processes. who.inttaylorfrancis.com Chlorinated aliphatic hydrocarbons, for comparison, are noted for being more resistant to biodegradation and thus more persistent in the environment. tandfonline.com

Table 2: Environmental Partitioning of an Analogous Compound (tert-Butyl Alcohol)

| Environmental Compartment | Percentage of Distribution |

|---|---|

| Water | 72.5% rsc.org |

| Air | 27.4% rsc.org |

| Soil | <0.1% |

| Sediment | <0.1% |

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-5-methyl-2-hexanone, and how do reaction conditions influence yield?

Answer: this compound (CAS 38836-21-4) is synthesized via selective oxidation or hydroxylation of precursor ketones. Key methods include:

- Catalytic Oxidation : Using tert-butyl hydroperoxide (TBHP) with a copper catalyst to oxidize 5-methyl-2-hexanone derivatives, achieving ~65% yield under inert conditions .

- Biocatalytic Hydroxylation : Enzymatic modification of 4-methyl-2-hexanone with cytochrome P450 monooxygenases, yielding 40–50% under optimized pH (7.5–8.0) and temperature (30–37°C) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Answer:

- NMR Spectroscopy : H and C NMR identify hydroxyl and methyl group positions. Key signals:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 131.0943 (calculated for CHO) .

Advanced Research Questions

Q. What mechanistic insights explain the fragmentation patterns of this compound in mass spectrometry?

Answer: Radical cation fragmentation ([M]) involves competitive isomerization and β-scission:

Q. How do hydroxyl radicals in the atmosphere degrade this compound, and what are the environmental implications?

Answer: Hydroxyl radical (•OH) interactions drive atmospheric degradation:

- Rate Constant : Estimated at 2.1 × 10 cm/molecule/s via gas-phase reactions.

- Products : Formaldehyde and methylglyoxal, both photochemically reactive .

- Environmental Impact : Short atmospheric lifetime (~6 hours) limits persistence but contributes to secondary organic aerosol formation .

Q. What strategies resolve contradictions in reported biological activity of this compound across studies?

Answer: Discrepancies arise from assay conditions and impurity profiles. Mitigation strategies:

Q. How can computational modeling predict the stereochemical outcomes of this compound in asymmetric synthesis?

Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states to predict enantioselectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.